molecular formula C19H18ClF2N3O3 B179971 司他沙星 CAS No. 155421-11-7

司他沙星

货号 B179971
CAS 编号: 155421-11-7
分子量: 409.8 g/mol
InChI 键: PNUZDKCDAWUEGK-CYZMBNFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sitafloxacin is a fluoroquinolone antibiotic that shows promise in the treatment of Buruli ulcer . It is indicated in the treatment of susceptible bacterial infections . The molecule was identified by Daiichi Sankyo Co., which brought ofloxacin and levofloxacin to the market .


Synthesis Analysis

The synthesis of Sitafloxacin involves the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt by condensation under sodium hydrogen condition . After hydrolysis of ester in hydrochloric acid solution, the derivative product reacted with (S)-N-((oxoboryl)methylene)-5-azaspiro[2,4]heptan-7-amine by condensation . The total conversion for Sitafloxacin was accomplished between 52-65% .


Molecular Structure Analysis

The molecular formula of Sitafloxacin is C19H18ClF2N3O3.3/2H2O and its molecular weight is 436.84 . The structure of Sitafloxacin was characterized by 1H NMR, 13C NMR, IR, MS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sitafloxacin include condensation, hydrolysis of ester, and another condensation .


Physical And Chemical Properties Analysis

Sitafloxacin has a molecular formula of C19H18ClF2N3O3.3/2H2O and a molecular weight of 436.84 . It should be stored at 4°C, and in solvent at -80°C for 6 months or at -20°C for 1 month .

科学研究应用

  1. 广谱抗菌功效:司他沙星对广泛的革兰氏阳性和革兰氏阴性细菌(包括厌氧菌和非典型病原体)表现出体外活性。它可有效治疗由金黄色葡萄球菌、肺炎链球菌、大肠杆菌等引起的感染。口服司他沙星在治疗社区获得性肺炎、慢性呼吸道感染和复杂性尿路感染方面已显示出不劣于其他抗生素(如左氧氟沙星和托舒氟沙星)(Keating, 2011).

  2. 耐药感染的治疗:司他沙星已显示出对治疗耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌 (VRE) 引起的感染有效。它已用于其他治疗失败的病例中,显示出作为多重耐药革兰氏阳性病原体感染的替代方案的潜力 (Shetty & Wilson, 2000).

  3. 幽门螺杆菌感染:作为幽门螺杆菌感染的三线救援方案,司他沙星为基础的治疗方法已被比较,证明了其在根除这种病原体方面的潜力 (Furuta 等人,2014).

  4. 牙科感染和牙周炎:司他沙星已有效治疗牙源性感染和牙周炎,为牙科提供了治疗替代方案。它对牙周致病菌的有效活性使其成为支持性牙周治疗的可行选择 (Nakajima 等人,2016).

  5. 老年患者感染:其广谱和疗效使司他沙星成为治疗老年患者细菌感染的有希望的药物。它在日本特别有用,在那里它涵盖了与碳青霉烯类抗生素相当的广泛细菌 (Ghebremedhin, 2012).

  6. 对沙眼衣原体的活性:司他沙星已显示出优异的体外和体内抗沙眼衣原体活性,对沙眼衣原体比其他喹诺酮类药物更有效 (Miyashita 等人,2001).

  7. 子宫内膜炎的治疗:司他沙星已对其治疗大鼠子宫内膜炎的功效进行了评估,证明了其在妇科感染中的潜力 (Mikamo 等人,1999).

  8. 根除鸟分枝杆菌复合体:已研究含司他沙星的方案治疗难治性鸟分枝杆菌复合体肺病,显示对一些患者有效 (Asakura 等人,2019).

安全和危害

When handling Sitafloxacin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

属性

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitafloxacin

CAS RN

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin
Reactant of Route 3
Reactant of Route 3
Sitafloxacin
Reactant of Route 4
Sitafloxacin
Reactant of Route 5
Sitafloxacin
Reactant of Route 6
Reactant of Route 6
Sitafloxacin

Citations

For This Compound
4,610
Citations
GM Keating - Drugs, 2011 - Springer
Sitafloxacin is a fluoroquinolone antibacterial with in vitro activity against a broad range of Grampositive and -negative bacteria, including anaerobic bacteria, as well as against atypical …
Number of citations: 69 link.springer.com
M Tachibana, M Tanaka, K Mitsugi, Y Jin… - …, 2004 - thieme-connect.com
… h, and at least 45 % of the sitafloxacin-related material secreted in the bile was reabsorbed … that sitafloxacin is rapidly absorbed and widely distributed into various tissues. Sitafloxacin-…
Number of citations: 11 www.thieme-connect.com
D Milatovic, FJ Schmitz, S Brisse… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… In the present study, the in vitro activities of sitafloxacin against a large number of contemporary and clinically relevant bacterial isolates were determined and compared with those of …
Number of citations: 142 journals.asm.org
T Nishizawa, M Munkjargal, H Ebinuma… - Journal of Clinical …, 2021 - mdpi.com
Background and Aim: Sitafloxacin-based therapy is a potent candidate for third-line Helicobacter pylori eradication treatment. In this systematic review, we summarise current reports …
Number of citations: 13 www.mdpi.com
CK Chen, IL Cheng, YH Chen, CC Lai - Antibiotics, 2020 - mdpi.com
… efficacy and safety of sitafloxacin in treating acute bacterial … Only randomized controlled trials (RCTs) evaluating sitafloxacin … 381 patients who received sitafloxacin and the comparator, …
Number of citations: 16 www.mdpi.com
FJ Schmitz, AC Fluit, D Milatovic… - Journal of …, 2000 - academic.oup.com
… , moxifloxacin, clinafloxacin and sitafloxacin was tested against … All strains were susceptible to clinafloxacin and sitafloxacin … sitafloxacin. Compared with moxifloxacin, clinafloxacin and …
Number of citations: 18 academic.oup.com
S Tomita, S Kasai, Y Ihara, K Imamura, D Kita… - Microbial …, 2014 - Elsevier
The aim of this study was to assess the effect(s) of systemic administration of sitafloxacin on subgingival microbial profiles of acute periodontal lesions. Antimicrobial susceptibility of …
Number of citations: 18 www.sciencedirect.com
B Ghebremedhin - Clinical Medicine Insights: Therapeutics, 2012 - journals.sagepub.com
… the efficacy of oral sitafloxacin in otorhinolaryngological infections, … sitafloxacin; diarrhea and liver enzyme elevations were among the common. In the Japanese population sitafloxacin …
Number of citations: 8 journals.sagepub.com
I Kobayashi, A Kanayama, M Hasegawa… - The Japanese Journal …, 2013 - europepmc.org
We conducted a study assess the bactericidal activity of sitafloxacin (STFX) against Streptococcus pneumoniae isolates recovered from respiratory infections including penicillin-…
Number of citations: 2 europepmc.org
J O'Grady, A Briggs, S Atarashi, H Kobayashi… - Xenobiotica, 2001 - Taylor & Francis
… the pharmacokinetics of sitafloxacin from a capsule formulation (dose of 500mg sitafloxacin) and an intravenous (iv) formulation infused over 1 h (dose of 400 mg sitafloxacin) in healthy …
Number of citations: 35 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。